

## Gadoxetic Acid in Liver Imaging: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Gadoxetic acid |           |  |  |  |
| Cat. No.:            | B1262754       | Get Quote |  |  |  |

An in-depth analysis of the economic and clinical benefits of **Gadoxetic acid**-enhanced MRI in the diagnosis of liver lesions reveals a favorable cost-effectiveness profile compared to other imaging modalities, particularly in the diagnosis of hepatocellular carcinoma (HCC) and colorectal cancer liver metastases.[1][2][3] This guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a comprehensive comparison of **Gadoxetic acid** against alternatives like extracellular contrast media (ECCM)-enhanced MRI and multidetector computed tomography (MDCT).

#### **Executive Summary**

**Gadoxetic acid**-enhanced MRI has demonstrated its value not only in improving diagnostic accuracy but also in offering a cost-effective approach to liver imaging. By reducing the need for additional diagnostic procedures and enabling more accurate surgical planning, **Gadoxetic acid** can lead to overall cost savings and improved patient outcomes.[2][3][4] Studies consistently show that while the initial cost of a **Gadoxetic acid**-enhanced MRI may be higher than some alternatives, the downstream benefits often justify this initial investment.[3][5]

### **Comparative Cost-Effectiveness Data**

The following tables summarize the quantitative data from key cost-effectiveness analyses, providing a clear comparison between **Gadoxetic acid**-enhanced MRI and other imaging strategies.



# Table 1: Cost-Effectiveness in Hepatocellular Carcinoma (HCC) Diagnosis



| Comparison<br>Strategy                                             | Incremental<br>Cost-<br>Effectiveness<br>Ratio (ICER) | Quality-<br>Adjusted Life<br>Years (QALYs)                                     | Total Costs | Key Findings                                                                                                                 |
|--------------------------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------|-------------|------------------------------------------------------------------------------------------------------------------------------|
| Gadoxetic Acid MRI vs. Conventional CT (for early-stage HCC)[1][6] | \$11,957 per<br>QALY gained                           | 5.52                                                                           | \$105,025   | Gadoxetic acidenhanced MRI is cost-effective for detecting additional HCC in patients eligible for curative treatment.[1][6] |
| Conventional<br>CT[1][6]                                           | -                                                     | 5.08                                                                           | \$99,770    | Lower initial cost but lower life expectancy and QALYs compared to the Gadoxetic acid strategy.[1][6]                        |
| Gadoxetic Acid<br>MRI vs. ECCM-<br>MRI (in China)[3]               | Dominant (lower cost, higher accuracy)                | Not explicitly stated, but higher diagnostic accuracy implies better outcomes. | ¥30,360     | Lower total costs due to reduced need for confirmatory diagnostic procedures.[3]                                             |
| ECCM-MRI[3]                                                        | -                                                     | -                                                                              | ¥31,465     | Higher total costs<br>compared to<br>Gadoxetic acid<br>MRI.[3]                                                               |



| Gadoxetic Acid<br>MRI vs. MDCT<br>(in China)[3] | Dominant (lower cost, higher accuracy) | Not explicitly stated, but higher diagnostic accuracy implies better outcomes. | ¥30,360 | Similar total costs but with higher diagnostic accuracy for Gadoxetic acid MRI.[3] |
|-------------------------------------------------|----------------------------------------|--------------------------------------------------------------------------------|---------|------------------------------------------------------------------------------------|
| MDCT[3]                                         | -                                      | -                                                                              | ¥30,803 | Similar cost to Gadoxetic acid MRI but with lower diagnostic accuracy.[3]          |

Table 2: Cost-Effectiveness in Colorectal Cancer Liver Metastases (CRCLM) Diagnosis



| Comparison<br>Strategy                   | Diagnostic Workup<br>Cost Savings with<br>Gadoxetic Acid MRI                             | Surgical Eligibility | Key Findings                                                                             |
|------------------------------------------|------------------------------------------------------------------------------------------|----------------------|------------------------------------------------------------------------------------------|
| Gadoxetic Acid MRI<br>vs. ECCM-MRI[2][4] | Cost savings in most countries (except Thailand, <2% difference).[2][4]                  | 39.3%                | Gadoxetic acidenhanced MRI is recommended as the preferred initial imaging procedure.[2] |
| ECCM-MRI[2][4]                           | -                                                                                        | 31.0%                | Lower surgical eligibility compared to the Gadoxetic acid group.[2][4]                   |
| Gadoxetic Acid MRI<br>vs. CE-MDCT[2][4]  | Less costly in most<br>countries (except<br>Korea and Spain, 4-<br>8% difference).[2][4] | 39.3%                | Higher rate of eligibility for potentially curative surgery.[2][4]                       |
| CE-MDCT[2][4]                            | -                                                                                        | 26.7%                | Lowest surgical eligibility among the compared modalities. [2][4]                        |

### **Experimental Protocols and Methodologies**

The cost-effectiveness analyses cited in this guide predominantly utilize decision-analytic models and Markov cohort models to simulate the long-term clinical and economic outcomes of different diagnostic strategies.

#### Decision-Analytic Model for Early-Stage HCC[1][6]

- Objective: To determine the cost-effectiveness of two diagnostic imaging strategies for guiding curative treatment of early-stage HCC.
- Patient Cohort: A simulated cohort of 55-year-old patients with early-stage HCC detected by dynamic multiphasic CT and with Child-Pugh class A cirrhosis.



- · Strategies Compared:
  - Conventional CT Strategy: Utilized dynamic multiphasic CT only.
  - Gadoxetic Acid-Enhanced MRI Strategy: Included additional Gadoxetic acid-enhanced MRI after the initial CT.
- Model Structure: A Markov cohort model was used to simulate the patient cohort's progression through different health states (e.g., post-curative treatment, adjuvant treatment, recurrence, death) over their remaining life expectancy.
- Outcome Measures: Mean life-years gained, quality-adjusted life-years (QALYs), costs per person, and the incremental cost-effectiveness ratio (ICER).
- Sensitivity Analysis: One-way, two-way, and probabilistic sensitivity analyses were performed to assess the robustness of the results.

## Within-Trial Cost Evaluation for CRCLM (VALUE Trial)[2] [4]

- Objective: To assess the costs of diagnostic workup and surgery for three different imaging strategies in patients with colorectal cancer liver metastases.
- Study Design: A prospective, randomized, multicenter study.
- Strategies Compared:
  - Gadoxetic acid-enhanced MRI (Gd-EOB-DTPA-MRI)
  - MRI with extracellular contrast media (ECCM-MRI)
  - Contrast-enhanced multidetector CT (CE-MDCT)
- Model Structure: A decision-tree model was used to calculate the costs of diagnosis and surgery. The model was populated with clinical outcomes and resource utilization data collected within the trial.



- Population: The analysis was performed on a safety population of 354 patients from eight participating countries.
- · Outcome Measures: Costs of diagnostic workup and surgery.

#### **Visualizing the Economic Evaluation Process**

The following diagrams illustrate the logical flow of the cost-effectiveness analyses and the patient pathways involved in liver imaging.





Click to download full resolution via product page

Caption: Workflow of a Cost-Effectiveness Analysis in Liver Imaging.

Formulate Conclusion on Cost-Effectiveness







Click to download full resolution via product page

Caption: Comparative Patient Pathways for Liver Lesion Diagnosis.

#### Conclusion

The evidence strongly suggests that **Gadoxetic acid**-enhanced MRI is a cost-effective imaging modality for the diagnosis of both HCC and colorectal cancer liver metastases. Its superior diagnostic accuracy often translates into more appropriate and timely patient management,



which can lead to improved clinical outcomes and more efficient use of healthcare resources. [1][2][3][4] While the initial investment for a **Gadoxetic acid**-enhanced MRI may be higher, the reduction in the need for further imaging and the improved selection of patients for curative surgery contribute to its overall economic advantage.[2][4][5] For researchers and professionals in drug development, understanding the economic value of advanced imaging techniques like **Gadoxetic acid**-enhanced MRI is crucial for evaluating the overall impact of new therapeutic interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Performing Gadoxetic Acid-Enhanced MRI After CT for Guiding Curative Treatment of Early-Stage Hepatocellular Carcinoma: A Cost-Effectiveness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cost evaluation of gadoxetic acid-enhanced magnetic resonance imaging in the diagnosis of colorectal-cancer metastasis in the liver: Results from the VALUE Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Health economic assessment of Gd-EOB-DTPA MRI versus ECCM-MRI and multidetector CT for diagnosis of hepatocellular carcinoma in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cost evaluation of gadoxetic acid-enhanced magnetic resonance imaging in the diagnosis
  of colorectal-cancer metastasis in the liver: Results from the VALUE Trial PMC
  [pmc.ncbi.nlm.nih.gov]
- 5. Additional value of gadoxetic acid-enhanced MRI to conventional extracellular gadolinium-enhanced MRI for the surgical management of colorectal and neuroendocrine liver metastases PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajronline.org [ajronline.org]
- To cite this document: BenchChem. [Gadoxetic Acid in Liver Imaging: A Cost-Effectiveness Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262754#cost-effectiveness-analysis-of-gadoxetic-acid-in-liver-imaging]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com